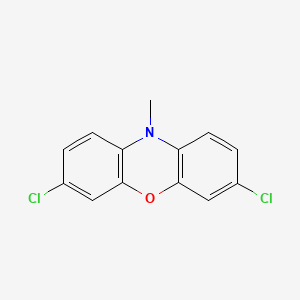
3,7-Dichloro-10-methyl-10H-phenoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dichloro-10-methyl-10H-phenoxazine is a chemical compound with the molecular formula C13H9Cl2NO. It belongs to the phenoxazine family, which is known for its diverse applications in various fields such as material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . This compound is characterized by its unique structure, which includes two chlorine atoms and a methyl group attached to the phenoxazine core.
Preparation Methods
The synthesis of 3,7-Dichloro-10-methyl-10H-phenoxazine typically involves the chlorination of 10-methyl-10H-phenoxazine. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 3 and 7 positions. Industrial production methods may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent .
Chemical Reactions Analysis
3,7-Dichloro-10-methyl-10H-phenoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,7-Dichloro-10-methyl-10H-phenoxazine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Phenoxazine derivatives, including this compound, have shown promise in chemotherapy due to their ability to intercalate with DNA and inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of 3,7-Dichloro-10-methyl-10H-phenoxazine involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate with DNA, disrupting its structure and function. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, it can interact with enzymes involved in oxidative stress, providing antioxidant effects .
Comparison with Similar Compounds
3,7-Dichloro-10-methyl-10H-phenoxazine can be compared with other phenoxazine derivatives such as:
10H-Phenoxazine: The parent compound without any substituents.
3,7-Di-tert-butyl-10H-phenoxazine: A derivative with tert-butyl groups instead of chlorine atoms.
10-Methyl-10H-phenoxazine: A derivative with only a methyl group and no chlorine atoms.
The presence of chlorine atoms in this compound makes it more reactive and provides unique properties compared to its analogs .
Properties
CAS No. |
72403-91-9 |
|---|---|
Molecular Formula |
C13H9Cl2NO |
Molecular Weight |
266.12 g/mol |
IUPAC Name |
3,7-dichloro-10-methylphenoxazine |
InChI |
InChI=1S/C13H9Cl2NO/c1-16-10-4-2-8(14)6-12(10)17-13-7-9(15)3-5-11(13)16/h2-7H,1H3 |
InChI Key |
JXLAOOBBPXEELO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)OC3=C1C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















